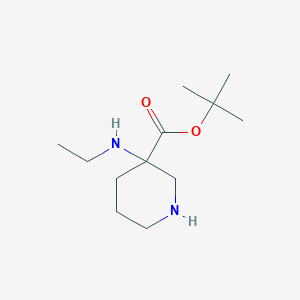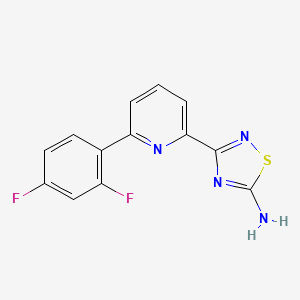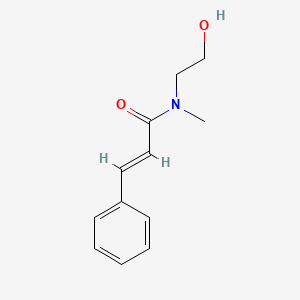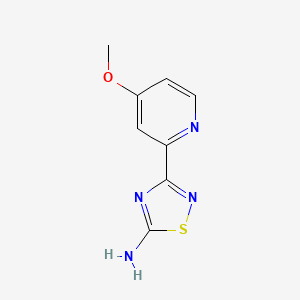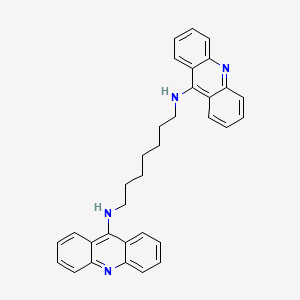
Thamnosmin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thamnosmin is a naturally occurring furanocoumarin compound found in various plant species, particularly in the genus Thamnosma. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C15H14O4, and it has a molecular weight of 258.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thamnosmin can be synthesized through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Thamnosmin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Thamnosmin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: this compound is used in the production of pharmaceuticals, cosmetics, and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Thamnosmin is structurally similar to other furanocoumarins, such as xanthotoxin and bergapten. it has unique chemical properties and biological activities that distinguish it from these compounds. For example, this compound has a distinct methoxy group that contributes to its unique reactivity and biological effects.
Similar Compounds:
- Xanthotoxin
- Bergapten
- Psoralen
- Isopimpinellin
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
| 23631-16-5 | |
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
7-methoxy-6-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)14-15(19-14)10-6-9-4-5-13(16)18-11(9)7-12(10)17-3/h4-7,14-15H,1H2,2-3H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
OWHKEKWVODZGMR-GJZGRUSLSA-N |
Isomerische SMILES |
CC(=C)[C@H]1[C@@H](O1)C2=C(C=C3C(=C2)C=CC(=O)O3)OC |
Kanonische SMILES |
CC(=C)C1C(O1)C2=C(C=C3C(=C2)C=CC(=O)O3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
